molecular formula C18H17FN4O3S2 B6558044 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 1040653-06-2

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B6558044
CAS No.: 1040653-06-2
M. Wt: 420.5 g/mol
InChI Key: DUGBYHWYIOECCG-UHFFFAOYSA-N
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Description

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide is a thiazole-based acetamide derivative featuring a 4-fluorophenylamino substituent at the 2-position of the thiazole ring and a sulfamoylphenylmethyl group attached via an acetamide linkage. Its structure integrates key pharmacophores:

  • Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in drug design .
  • Sulfamoylphenylmethyl acetamide: The sulfonamide group contributes to hydrogen bonding and solubility, while the methylene spacer may optimize steric interactions .

This compound is structurally analogous to sulfonamide-containing therapeutics, which often target enzymes like carbonic anhydrases or receptors involved in inflammatory pathways .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c19-13-3-5-14(6-4-13)22-18-23-15(11-27-18)9-17(24)21-10-12-1-7-16(8-2-12)28(20,25)26/h1-8,11H,9-10H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBYHWYIOECCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds are categorized based on variations in the heterocyclic core, substituents, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Key Features Physicochemical Data Biological Activity (if reported) Reference
Target Compound : 2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide Thiazole core, 4-F-phenylamino, sulfamoylphenylmethyl acetamide N/A N/A -
2-{2-[(3-Chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide 3-Chloro instead of 4-fluoro on phenylamino N/A N/A
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzo[d]thiazole core, ethoxy group at C6 Mp: 144.2°C, Yield: 59% Not specified
2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 1,3,4-Thiadiazole core, ethyl group at C5 Mp: 128.4°C, Yield: 68% Not specified
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide Triazole core, bromophenyl, pyridyl substituents N/A Not specified
Mirabegron (MBG) : 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide Thiazole core, hydroxy-phenylethylamino side chain Molecular weight: 396.51 g/mol β3-adrenergic receptor agonist
2-[[4-Amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide Triazole core, 4-F-phenyl, 4-Cl-2-Me-phenyl N/A Not specified

Key Observations

Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce polarity and influence hydrophobic interactions. Sulfamoylphenylmethyl vs. phenylethylamino (Mirabegron, ): The sulfonamide group enhances hydrogen-bonding capacity, while Mirabegron’s hydroxy-phenylethyl chain may improve receptor selectivity.

Heterocycle Variations :

  • Thiazole vs. Benzothiazole (): Benzothiazole derivatives (e.g., compound 1 in ) exhibit higher melting points (~144°C) compared to simpler thiazoles, likely due to increased aromatic stacking.
  • Thiazole vs. Triazole/Thiadiazole (): Triazole and thiadiazole cores introduce additional nitrogen atoms, altering electronic properties. For example, thiadiazoles are more electron-deficient, which may enhance interactions with positively charged enzyme pockets .

Biological Activity Trends :

  • While specific data for the target compound is unavailable, Mirabegron () demonstrates that thiazole-based acetamides can achieve clinical relevance as β3-adrenergic agonists.
  • Triazole derivatives in showed anti-exudative activity (74% yield for compound 11), suggesting that heterocycle choice significantly impacts pharmacological outcomes.

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